Cas no 22038-86-4 ((R)-(+)-1-(4-Methoxyphenyl)ethylamine)
(R)-(+)-1-(4-Methoxyphenyl)ethylamine Chemical and Physical Properties
Names and Identifiers
-
- (R)-(+)-1-(4-Methoxyphenyl)ethylamine
- (R)-p-Methoxy-alpha-methylbenzylamine
- R-(+)-1-(4-Methoxyphenyl)ethylamine
- (R)-1-(4-Methoxyphenyl)ethanamine
- (R)-1-(4-Methoxyphenyl)ethylamine
- R(+)-1-(4-Methoxyphenyl)ethylamine
- (R)-(+)-4-Methoxy-α-MethylbenzylaMine
- (S)-1-(4-methoxyphenyl)ethanamine
- (S)-1-(4-methoxyphenyl)-ethylamine
- (S)-1-(p-methoxyphenyl)ethylamine
- AC1LD2VV
- PubChem9920
- SureCN57137
- (R)-p-Methoxy-ethylbenzylamine
- (R)-(+)-4-Methoxy-alpha-methylbenzylamine
- (1R)-1-(4-methoxyphenyl)ethanamine
- (R)-(+)-4-Methoxy-A-methylbenzylamine
- (s)-4-methoxy-alpha-methylbenzylamine
- R(+)-1-(4-methylphenyl)ethylamine
- KSC496Q8B
- Jsp004477
- JTDGKQNNPKXKII-SSDOTTSWSA-N
- Rm+)-1-(4-methoxyphenyl)e
- (R)-1-(4-Methoxy-phenyl)-ethylamine
-
- MDL: MFCD00671659
- Inchi: 1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m1/s1
- InChI Key: JTDGKQNNPKXKII-SSDOTTSWSA-N
- SMILES: O(C)C1C=CC(=CC=1)[C@@H](C)N
- BRN: 2413029
Computed Properties
- Exact Mass: 151.09979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 35.2
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.024 g/mL at 20 °C(lit.)
- Melting Point: <-20°C
- Boiling Point: 65°C 0,4mm
- Flash Point: 65°C/0.38mm
- Refractive Index: 1.533
- Water Partition Coefficient: Soluble in water (10g/L).
- PSA: 35.25
- LogP: 2.41520
- Sensitiveness: Air Sensitive
- Specific Rotation: 32 º (neat)
(R)-(+)-1-(4-Methoxyphenyl)ethylamine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2735
- WGK Germany:3
- Hazard Category Code: 22-34
- Safety Instruction: 26-36/37/39-45
- FLUKA BRAND F CODES:10-34
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Storage Condition:Store long-term at 2-8°C
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
- Packing Group:III
- Hazard Level:8
(R)-(+)-1-(4-Methoxyphenyl)ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 042889-5g |
R)-(+)-1-(4-Methoxyphenyl)ethylamine |
22038-86-4 | 96% | 5g |
£28.00 | 2022-02-28 | |
| Fluorochem | 042889-25g |
R)-(+)-1-(4-Methoxyphenyl)ethylamine |
22038-86-4 | 96% | 25g |
£95.00 | 2022-02-28 | |
| Fluorochem | 042889-100g |
R)-(+)-1-(4-Methoxyphenyl)ethylamine |
22038-86-4 | 96% | 100g |
£300.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013303-1g |
(R)-(+)-1-(4-Methoxyphenyl)ethylamine |
22038-86-4 | 98% | 1g |
¥28 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013303-25g |
(R)-(+)-1-(4-Methoxyphenyl)ethylamine |
22038-86-4 | 98% | 25g |
¥292 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013303-5g |
(R)-(+)-1-(4-Methoxyphenyl)ethylamine |
22038-86-4 | 98% | 5g |
¥98 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R813224-25g |
( |
22038-86-4 | 98% | 25g |
¥1,028.00 | 2022-09-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 726842-5G |
(R)-(+)-1-(4-Methoxyphenyl)ethylamine |
22038-86-4 | 99% | 5g |
¥744.26 | 2023-11-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 726842-25G |
(R)-(+)-1-(4-Methoxyphenyl)ethylamine |
22038-86-4 | 99% | 25g |
¥2155.51 | 2023-11-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 726842-100G |
(R)-(+)-1-(4-Methoxyphenyl)ethylamine |
22038-86-4 | 99% | 100g |
¥8484.63 | 2023-11-26 |
(R)-(+)-1-(4-Methoxyphenyl)ethylamine Suppliers
(R)-(+)-1-(4-Methoxyphenyl)ethylamine Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on (R)-(+)-1-(4-Methoxyphenyl)ethylamine
(R)-(+)-1-(4-Methoxyphenyl)ethylamine: A Comprehensive Overview
The compound (R)-(+)-1-(4-Methoxyphenyl)ethylamine, identified by the CAS number 22038-86-4, is a structurally unique and biologically significant amine derivative. This compound has garnered attention in both academic and industrial research due to its potential applications in drug discovery and chemical synthesis. The molecule consists of a chiral center at the carbon atom bonded to the amino group, which imparts its (R)-configuration and enantiomeric purity. The presence of the 4-methoxyphenyl group introduces electronic and steric effects that influence its reactivity and pharmacological properties.
Recent studies have highlighted the importance of (R)-(+)-1-(4-Methoxyphenyl)ethylamine in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of complex natural products and pharmaceutical agents. For instance, its use as a building block in the construction of alkaloids and related compounds has been reported in several high-impact journals. The compound's ability to undergo various transformations, such as alkylation, acylation, and coupling reactions, makes it a versatile intermediate in organic synthesis.
One of the most notable applications of (R)-(+)-1-(4-Methoxyphenyl)ethylamine is in the field of medicinal chemistry. Its enantiopure form has been employed in the design of chiral catalysts and asymmetric synthesis protocols. Recent advancements in asymmetric catalysis have further underscored its utility in producing enantioselective products with high optical purity. This has significant implications for the development of new drugs, where stereochemistry plays a critical role in determining efficacy and safety.
From a pharmacological perspective, (R)-(+)-1-(4-Methoxyphenyl)ethylamine exhibits interesting biological activities that warrant further investigation. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase enzymes. Additionally, its ability to modulate neurotransmitter systems suggests its relevance in the treatment of central nervous system disorders such as depression and anxiety. Ongoing research is focused on optimizing its bioavailability and minimizing off-target effects to enhance therapeutic potential.
The synthesis of (R)-(+)-1-(4-Methoxyphenyl)ethylamine has also been a topic of interest among chemists. Traditional methods involve multi-step processes that often require harsh conditions or expensive reagents. However, recent breakthroughs have introduced more efficient routes, such as enzymatic resolutions and asymmetric hydrogenation techniques. These advancements not only improve yield and selectivity but also align with green chemistry principles by reducing waste and energy consumption.
In conclusion, (R)-(+)-1-(4-Methoxyphenyl)ethylamine stands out as a valuable compound with diverse applications across multiple disciplines. Its structural features, enantiomeric purity, and biological activities make it an attractive target for further research. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in both academic exploration and industrial innovation.
22038-86-4 ((R)-(+)-1-(4-Methoxyphenyl)ethylamine) Related Products
- 7441-28-3(Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride)
- 2538-34-3(C-(4-Methoxy-phenyl)-c-phenyl-methylamine)
- 132951-65-6((1R)-1-(6-methoxynaphthalen-2-yl)ethan-1-amine)
- 6298-96-0(1-(4-Methoxyphenyl)ethanamine)
- 781580-43-6((1S)-1-(3,5-dimethoxyphenyl)ethan-1-amine)
- 82796-69-8((S)-1-(3-Methoxyphenyl)ethylamine)
- 41851-59-6((-)-(S)-1-(4-Methoxyphenyl)ethylamine)
- 88196-70-7((R)-1-(3-Methoxyphenyl)ethanamine)
- 102077-19-0(1-(4-Phenoxyphenyl)ethanamine)
- 19293-62-0(4,4'-Dimethoxybenzhydrylamine)